![molecular formula C14H12O3 B104628 4-(2-Naphthyl)-4-oxobutanoic acid CAS No. 1590-22-3](/img/structure/B104628.png)
4-(2-Naphthyl)-4-oxobutanoic acid
Overview
Description
“4-(2-Naphthyl)-4-oxobutanoic acid” is a chemical compound with the molecular formula C14H14O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of compounds related to “4-(2-Naphthyl)-4-oxobutanoic acid” has been explored in various organic transformations . For instance, 2-naphthol, an important starting material, has been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc .
Molecular Structure Analysis
The molecular structure of “4-(2-Naphthyl)-4-oxobutanoic acid” is characterized by a linear formula of C14H14O2 . The molecular weight of the compound is 214.266 .
Chemical Reactions Analysis
The chemical reactions involving compounds related to “4-(2-Naphthyl)-4-oxobutanoic acid” have been studied extensively. For instance, the SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate is performed in a single 3 or 4 h lab period and affords a solid product in good yield .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-Naphthyl)-4-oxobutanoic acid” include a density of 1.2±0.1 g/cm3, a boiling point of 395.6±11.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . The compound also has an enthalpy of vaporization of 68.1±3.0 kJ/mol and a flash point of 292.5±14.4 °C .
Scientific Research Applications
Antimicrobial Applications
4-(2-Naphthyl)-4-oxobutanoic acid: and its derivatives have been studied for their antimicrobial properties. These compounds have shown effectiveness against a variety of microbial infections, potentially serving as lead compounds for the development of new antimicrobial drugs .
Antioxidant Properties
Research has indicated that naphthalene derivatives exhibit antioxidant activities. This property is significant in the prevention of oxidative stress-related diseases, including neurodegenerative disorders and cancers .
Cytotoxic Activity
Some naphthalene derivatives, including 4-(2-Naphthyl)-4-oxobutanoic acid , have been found to possess cytotoxic activities. This makes them candidates for anti-cancer drug research, targeting specific cancer cells while sparing normal cells .
Anti-inflammatory Uses
The anti-inflammatory properties of naphthalene derivatives are of interest in the treatment of chronic inflammatory diseases. By modulating inflammatory pathways, these compounds could lead to new therapies for conditions like arthritis .
Anti-protozoal Effects
Naphthalene compounds have shown anti-protozoal effects, which could be harnessed in the treatment of protozoal infections. This application is particularly relevant in the development of treatments for diseases such as malaria .
Anti-platelet Aggregation
The ability of naphthalene derivatives to inhibit platelet aggregation can be utilized in the prevention of thrombosis. This application has implications for cardiovascular health, preventing conditions such as heart attacks and strokes .
Safety and Hazards
While specific safety and hazard information for “4-(2-Naphthyl)-4-oxobutanoic acid” is not available, general safety measures for handling similar chemical compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .
Future Directions
The future directions for “4-(2-Naphthyl)-4-oxobutanoic acid” and related compounds could involve designing new multicomponent strategies complying with the Green Chemistry principles for the further exploitation of 2-naphthol for the rapid synthesis of versatile biologically relevant heterocycles .
Mechanism of Action
Target of Action
Naphthalene derivatives have been known to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Naphthalene derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Naphthalene derivatives have been reported to influence several biochemical pathways, leading to diverse downstream effects .
Result of Action
Naphthalene derivatives have been reported to exhibit a variety of biological activities, suggesting that they may induce a range of molecular and cellular effects .
properties
IUPAC Name |
4-naphthalen-2-yl-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-13(7-8-14(16)17)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKLCZIMSAHQDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90277380 | |
Record name | 4-(2-Naphthyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90277380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Naphthyl)-4-oxobutanoic acid | |
CAS RN |
1590-22-3 | |
Record name | 1590-22-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404382 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1590-22-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2081 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(2-Naphthyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90277380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | γ-Oxo-2-naphthalenebutyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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